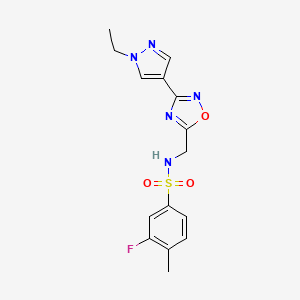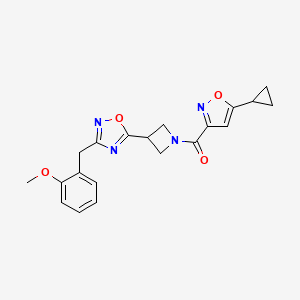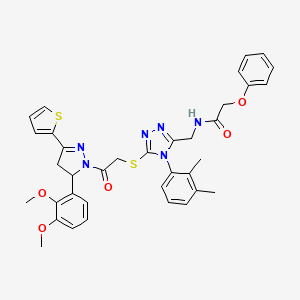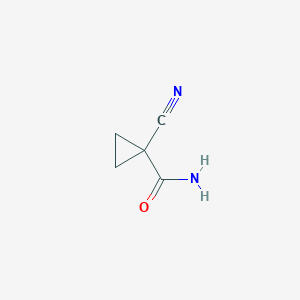![molecular formula C16H18FNO2 B2384496 N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide CAS No. 2411258-06-3](/img/structure/B2384496.png)
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide, also known as FP-2EN, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various research fields. FP-2EN is a member of the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have therapeutic potential in a range of diseases, including pain, inflammation, and anxiety.
Wirkmechanismus
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide increases the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to modulate the activity of the endocannabinoid system, which plays a key role in regulating pain, inflammation, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, there is interest in exploring the potential of FAAH inhibitors in combination with other drugs for the treatment of pain, inflammation, and anxiety. Finally, there is ongoing research into the role of the endocannabinoid system in various diseases, which may lead to the identification of new therapeutic targets for FAAH inhibitors like N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide.
Synthesemethoden
The synthesis of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide involves the reaction of 2-prop-2-ynoxybenzylamine with 3-fluoropropionyl chloride, followed by the addition of propargyl bromide and potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various research fields. In particular, it has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3-fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-3-12-20-15-9-6-5-8-14(15)13-18(11-7-10-17)16(19)4-2/h1,4-6,8-9H,2,7,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDMICVKRJQEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCF)CC1=CC=CC=C1OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

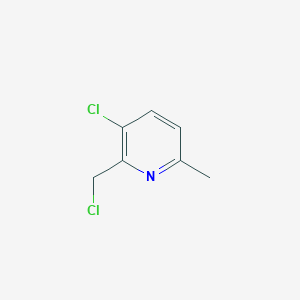
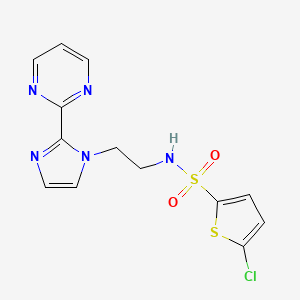
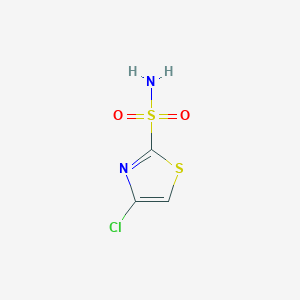
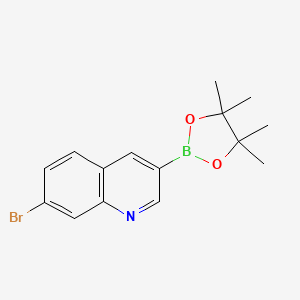
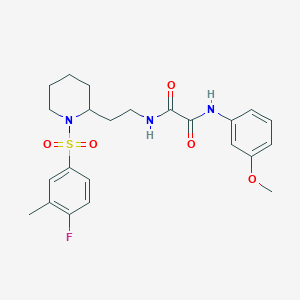
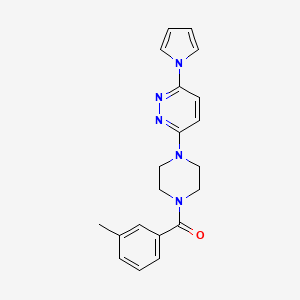
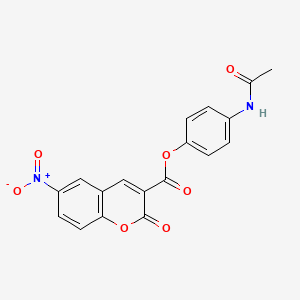
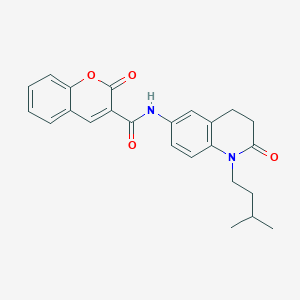
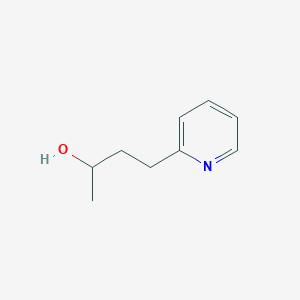
![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)
